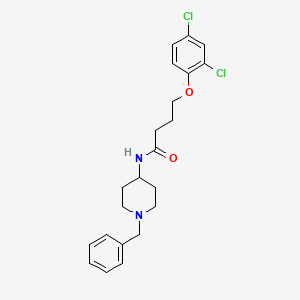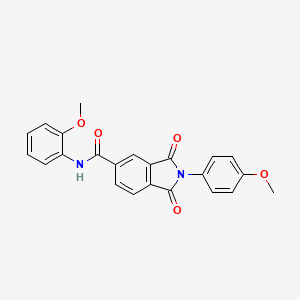![molecular formula C22H19N3O3 B11110992 4-(3-Methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11110992.png)
4-(3-Methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-yn-1-yloxy group, and a phenyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with appropriate reagents to form the desired pyrazolopyridine structure . The reaction conditions often include the use of solvents such as tetrahydrofuran or N,N-dimethylformamide, and catalysts like potassium carbonate under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include:
Uniqueness
What sets 4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE apart from similar compounds is its unique combination of functional groups and its pyrazolopyridine core. This structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H19N3O3/c1-3-11-28-17-10-9-15(12-18(17)27-2)16-13-19(26)23-22-20(16)21(24-25-22)14-7-5-4-6-8-14/h1,4-10,12,16H,11,13H2,2H3,(H2,23,24,25,26) |
InChI Key |
CYNOINIFCIZBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dibromo-4-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11110909.png)
![{2-[(E)-(2-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11110911.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11110923.png)

![methyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11110956.png)
![6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110961.png)
![N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide](/img/structure/B11110969.png)
![4-[(2Z)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11110981.png)
![2-benzimidazol-2-yl-2-(2-oxo(1H-benzo[d]azolidin-3-ylidene))ethanenitrile](/img/structure/B11110986.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide](/img/structure/B11110996.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B11111008.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B11111016.png)
